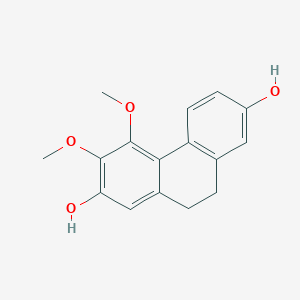
2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy-
Descripción
2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy- is a phenanthrene compound isolated from the plant Dendrobium formosum. It has garnered significant interest in the scientific community due to its intriguing biological activities, particularly its potential anticancer properties .
Propiedades
Fórmula molecular |
C16H16O4 |
|---|---|
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
3,4-dimethoxy-9,10-dihydrophenanthrene-2,7-diol |
InChI |
InChI=1S/C16H16O4/c1-19-15-13(18)8-10-4-3-9-7-11(17)5-6-12(9)14(10)16(15)20-2/h5-8,17-18H,3-4H2,1-2H3 |
Clave InChI |
NWPBSPADEDDKAO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CCC3=C(C2=C1OC)C=CC(=C3)O)O |
SMILES canónico |
COC1=C(C=C2CCC3=C(C2=C1OC)C=CC(=C3)O)O |
Sinónimos |
9,10-dihydro-2,7-dihydroxy-3,4-dimethoxyphenanthrene erianthridin |
Origen del producto |
United States |
Métodos De Preparación
2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy- can be isolated from natural sources such as Dendrobium formosum. The extraction process typically involves the use of solvents like ethanol to obtain crude extracts, followed by chromatographic techniques to purify the compound
Análisis De Reacciones Químicas
2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy- undergoes various chemical reactions, including:
Oxidation: 2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy- can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert erianthridin into dihydrophenanthrene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy- serves as a valuable intermediate in the synthesis of other phenanthrene derivatives.
Medicine: 2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy- exhibits promising anticancer effects, particularly in inducing apoptosis in non-small cell lung cancer cells
Mecanismo De Acción
2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy- exerts its effects primarily through the suppression of extracellular signal-regulated kinase activity. This leads to the modulation of Bcl-2 family protein levels, ultimately inducing apoptosis in cancer cells . The compound’s ability to inhibit extracellular signal-regulated kinase activity makes it a promising candidate for targeted cancer therapies.
Comparación Con Compuestos Similares
2,7-Phenanthrenediol, 9,10-dihydro-3,4-dimethoxy- is part of a group of phenanthrene compounds isolated from Dendrobium species. Similar compounds include:
- Lusianthridin
- Cannabidihydrophenanthrene
- Coelonin
- Hircinol
- Eulophiol
Compared to these compounds, erianthridin stands out due to its potent apoptosis-inducing effects and its ability to modulate specific molecular pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


